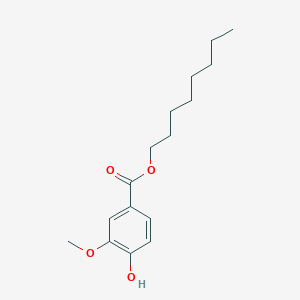
Octyl 4-hydroxy-3-methoxy-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-hydroxy-3-methoxy-benzoate: is an organic compound with the molecular formula C16H24O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in the formulation of sunscreens and other cosmetic products, where it acts as a UV filter.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-hydroxy-3-methoxy-benzoate typically involves the esterification of vanillic acid (4-hydroxy-3-methoxy-benzoic acid) with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Esterification: The primary reaction for the synthesis of Octyl 4-hydroxy-3-methoxy-benzoate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield vanillic acid and octanol.
Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions:
Esterification: Sulfuric acid or hydrochloric acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Vanillic acid and octanol.
Oxidation: Quinones derived from the benzene ring.
Scientific Research Applications
Chemistry: Octyl 4-hydroxy-3-methoxy-benzoate is used as a model compound in studies involving esterification and hydrolysis reactions. It is also used in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxyl group on the benzene ring.
Medicine: this compound is investigated for its potential use in drug delivery systems, particularly in formulations that require UV protection.
Industry: The compound is widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products. It helps in protecting the skin from harmful UV radiation.
Mechanism of Action
The primary mechanism of action of Octyl 4-hydroxy-3-methoxy-benzoate in sunscreens involves the absorption of UV radiation. The compound absorbs UVB radiation and converts it into less harmful energy, thereby protecting the skin from sunburn and other UV-induced damage. The hydroxyl and methoxy groups on the benzene ring play a crucial role in the absorption of UV radiation.
Comparison with Similar Compounds
Ethylhexyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with an ethylhexyl group instead of an octyl group.
Methyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with a methyl group instead of an octyl group.
Butyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with a butyl group instead of an octyl group.
Uniqueness: Octyl 4-hydroxy-3-methoxy-benzoate is unique due to its longer alkyl chain (octyl group), which provides better solubility in oils and enhances its effectiveness as a UV filter in cosmetic formulations. The longer chain also contributes to its stability and lower volatility compared to shorter-chain analogs.
Properties
CAS No. |
5438-62-0 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
octyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)13-9-10-14(17)15(12-13)19-2/h9-10,12,17H,3-8,11H2,1-2H3 |
InChI Key |
CITHDNJMIRGMHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


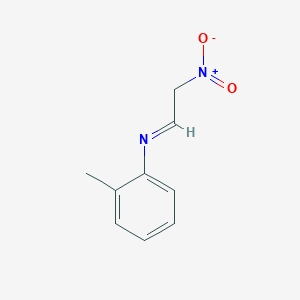

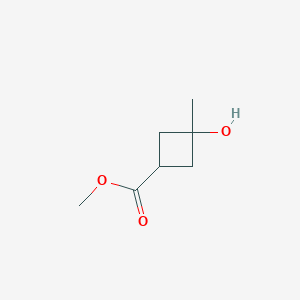
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
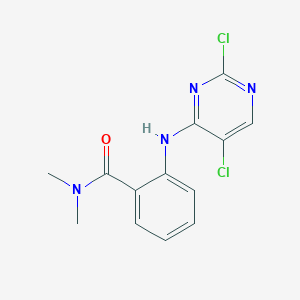
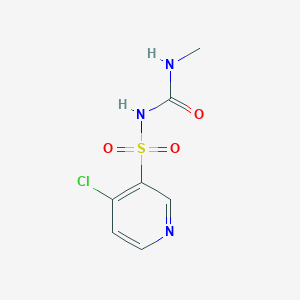
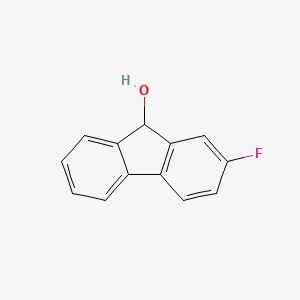
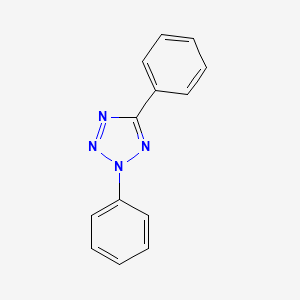
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
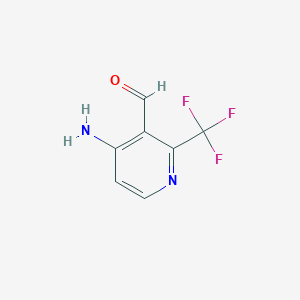

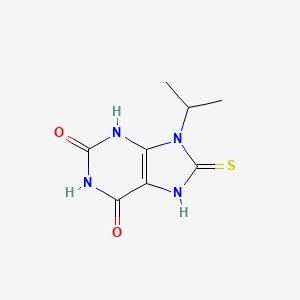
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
